

Introduction: The Strategic Importance of Functionalized Boronic Acids

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Compound of Interest

Compound Name: 2-Fluoro-3-formylphenylboronic acid

Cat. No.: B151143

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In the landscape of modern organic synthesis and drug discovery, boronic acids have established themselves as indispensable building blocks. Their versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have revolutionized the construction of carbon-carbon bonds.^{[1][2][3]} Among the vast array of available boronic acids, multi-functionalized derivatives offer chemists precise tools for assembling complex molecular architectures.

2-Fluoro-3-formylphenylboronic acid (CAS No. 849061-98-9) is a prime example of such a strategic reagent. It incorporates three distinct functional groups onto a phenyl ring:

- A boronic acid group, the reactive handle for cross-coupling reactions.
- A formyl (aldehyde) group, which can be further derivatized through a multitude of classic organic reactions.
- A fluorine atom, an element prized in medicinal chemistry for its ability to modulate a molecule's electronic properties, metabolic stability, and bioavailability.^{[1][4]}

This unique combination makes **2-Fluoro-3-formylphenylboronic acid** a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[1] This guide provides a comprehensive overview of its properties, a validated protocol for its synthesis, and a detailed examination of its application in the cornerstone Suzuki-Miyaura coupling reaction.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. The key properties of **2-Fluoro-3-formylphenylboronic acid** are summarized below.

Property	Value	Reference(s)
CAS Number	849061-98-9	[1][5]
Molecular Formula	C ₇ H ₆ BFO ₃	[1]
Molecular Weight	167.93 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	100-105 °C	[6]
Solubility	Soluble in methanol	[7]
Storage	Store at 2-8 °C under an inert atmosphere	[1][7]

Synthesis: A Directed ortho-Metalation Approach

While the initial "discovery" is not detailed in a single seminal paper, the synthesis of polysubstituted phenylboronic acids is well-established. A robust and logical pathway to **2-Fluoro-3-formylphenylboronic acid** involves a directed ortho-metalation (DoM) strategy. This approach leverages a directing group to selectively deprotonate a specific C-H bond, followed by quenching the resulting aryllithium species with a boron electrophile.

In this case, the synthesis can be envisioned starting from 2-fluorobenzaldehyde, where the aldehyde must first be protected to prevent nucleophilic attack by the organolithium reagent.



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Caption: Synthetic workflow for **2-Fluoro-3-formylphenylboronic acid**.

Experimental Protocol: Synthesis via Directed ortho-Metalation

This protocol describes a representative, field-proven method.

Step 1: Protection of the Aldehyde

- To a solution of 2-fluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq).
- Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
- Cool the reaction to room temperature, wash with saturated aqueous NaHCO_3 , then brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the protected acetal, 2-(2-fluorophenyl)-1,3-dioxolane.
 - Causality: The aldehyde is protected as an acetal because it is inert to the strongly nucleophilic and basic conditions of the subsequent lithiation step. The Dean-Stark trap removes water to drive the equilibrium towards product formation.

Step 2: ortho-Lithiation and Borylation

- Dissolve the protected acetal (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
- Cool the solution to -78°C in a dry ice/acetone bath.
- Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C . Stir for 1 hour.
 - Expertise: The fluorine atom is a weak ortho-directing group, but in combination with the acetal, it sufficiently acidifies the C3 proton for selective deprotonation. The extremely low

temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.

- To the resulting deep red solution, add triisopropyl borate ($B(O-iPr)_3$, 1.2 eq) dropwise, again keeping the temperature below -70 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
 - Trustworthiness: Quenching the aryllithium with an electrophilic borate ester is a standard and high-yielding method for forming the C-B bond.

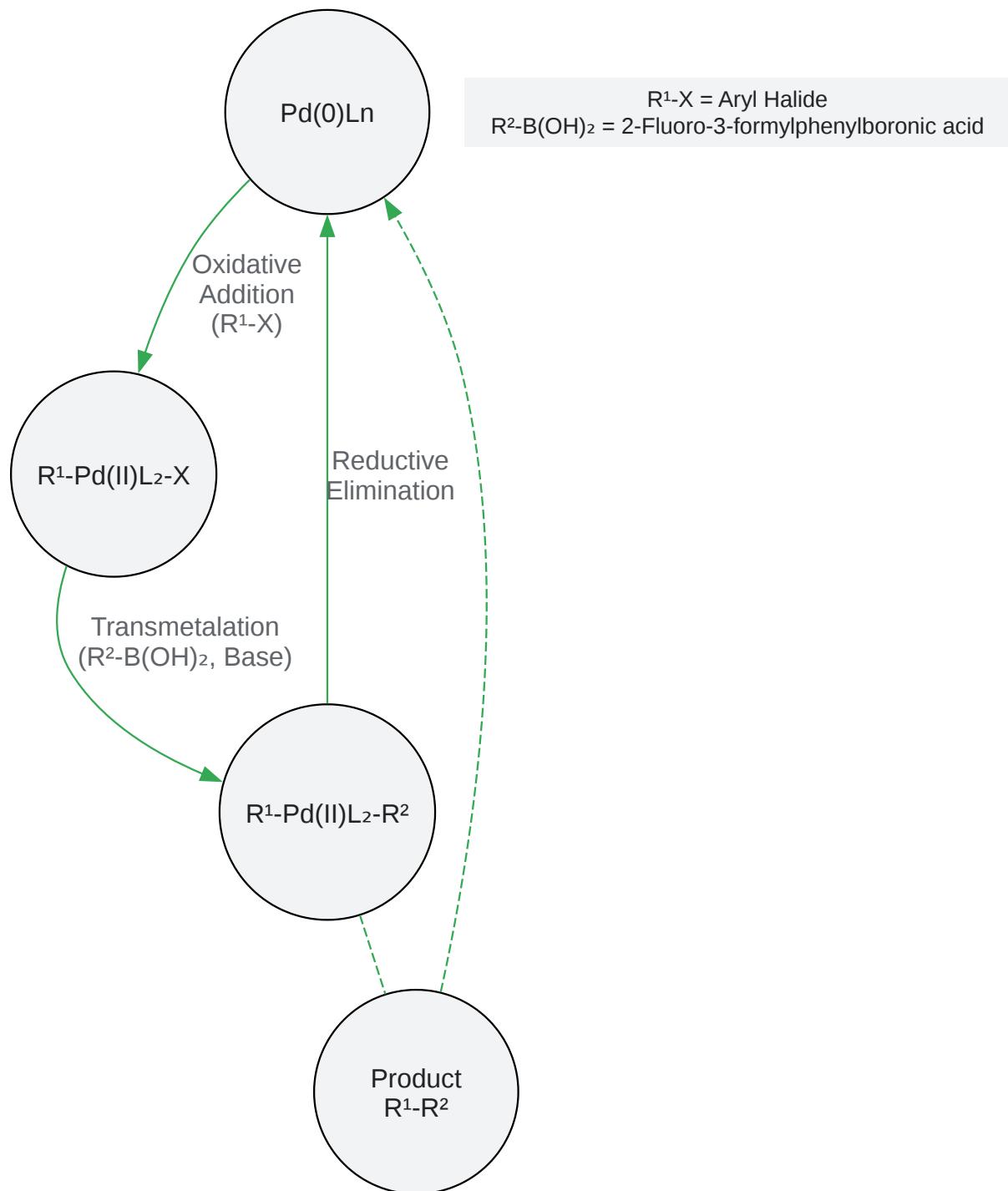
Step 3: Hydrolysis and Deprotection

- Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M aqueous HCl.
- Stir vigorously for 2-4 hours at room temperature to facilitate the hydrolysis of both the borate ester and the acetal protecting group.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous $NaSO_4$, filter, and concentrate under reduced pressure.
- Purify the crude solid by recrystallization or column chromatography to afford pure **2-Fluoro-3-formylphenylboronic acid**.
 - Self-Validation: The acidic workup serves the dual purpose of hydrolyzing the borate ester to the desired boronic acid and removing the acetal to regenerate the formyl group. The final product's identity and purity should be confirmed by 1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Fluoro-3-formylphenylboronic acid** is in the Suzuki-Miyaura reaction, enabling the synthesis of complex biaryl compounds.[\[1\]](#)[\[7\]](#) The general catalytic cycle

is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.[2][8]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details a general procedure for coupling **2-Fluoro-3-formylphenylboronic acid** with an aryl bromide.

Reaction Setup:

- To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 eq), **2-Fluoro-3-formylphenylboronic acid** (1.2 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 eq), and a base (e.g., K_2CO_3 , 2.5 eq).
 - Expertise: The choice of catalyst and base is crucial. $\text{Pd}(\text{PPh}_3)_4$ is a common and effective catalyst. Carbonate bases are frequently used; the base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.^[2]
- Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
 - Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is essential to remove dissolved oxygen, which can oxidize and deactivate the $\text{Pd}(0)$ catalyst. The presence of water can often accelerate the reaction.

Reaction and Workup:

- Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the mixture with water and then brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
 - Self-Validation: The successful formation of the C-C bond and the purity of the final product must be confirmed by spectroscopic methods (NMR, MS). The presence of the formyl and fluoro groups from the boronic acid starting material should be evident in the final product's spectrum.

Conclusion and Future Outlook

2-Fluoro-3-formylphenylboronic acid is more than just a chemical reagent; it is a testament to the power of rational molecular design. By positioning a reactive boronic acid alongside a versatile formyl group and a modulating fluorine atom, it provides a powerful platform for synthetic innovation. Its utility in constructing the core scaffolds of potential new medicines and materials ensures its continued importance in research and development.^{[1][4]} As synthetic methodologies become more sophisticated, the demand for such precisely functionalized, high-value building blocks will undoubtedly continue to grow, paving the way for future discoveries in science and technology.

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